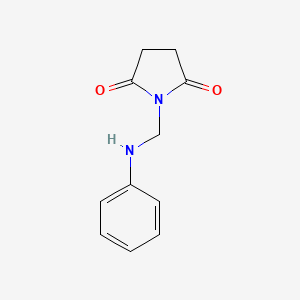

1-(Anilinomethyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Anilinomethyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound is also known by its synonym, 1-((Phenylamino)methyl)pyrrolidine-2,5-dione . It is a member of the pyrrolidine family, which is characterized by a five-membered lactam ring structure.

Mecanismo De Acción

Target of Action

1-(Anilinomethyl)pyrrolidine-2,5-dione is a small molecule that primarily targets the Vesicle-fusing ATPase and ERO1-like protein beta in humans . These proteins play crucial roles in cellular processes, including vesicle transport and protein folding, respectively .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes

Biochemical Pathways

Given its targets, it may influence pathways related to vesicle transport and protein folding . The downstream effects of these alterations could have significant impacts on cellular function and homeostasis.

Result of Action

Given its targets, it may influence vesicle transport and protein folding processes, potentially leading to changes in cellular function . More research is needed to fully understand these effects.

Métodos De Preparación

The synthesis of 1-(Anilinomethyl)pyrrolidine-2,5-dione typically involves the reaction of aniline with maleic anhydride, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane and hexane, with the reaction mixture being heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-(Anilinomethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

1-(Anilinomethyl)pyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers and other industrial chemicals

Comparación Con Compuestos Similares

1-(Anilinomethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

1-(Phenylmethyl)pyrrolidine-2,5-dione: This compound has a similar structure but lacks the aniline moiety.

1-(Benzylamino)methyl)pyrrolidine-2,5-dione: This compound features a benzyl group instead of an aniline group.

Actividad Biológica

Overview

1-(Anilinomethyl)pyrrolidine-2,5-dione, with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound primarily targets vesicle-fusing ATPase and ERO1-like protein beta in humans. These targets are crucial for cellular processes such as vesicle transport and protein folding. The interaction with these targets can lead to significant alterations in cellular function, which may explain its potential therapeutic effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit various bacterial strains effectively . The specific activity of this compound against pathogens remains to be fully characterized but is anticipated to follow similar trends.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In studies involving related pyrrolidine-2,5-dione derivatives, significant inhibition of aromatase and other cancer-related enzymes was observed. For example, certain derivatives demonstrated IC50 values comparable to established inhibitors like Aminoglutethimide .

Case Studies and Experimental Data

A notable study synthesized various pyrrolidine-2,5-dione derivatives and assessed their biological activities against human placental aromatase (AR) and other enzymes. The results indicated that some derivatives exhibited potent inhibitory effects with IC50 values ranging from 18.5 to 24.6 µM .

| Compound | Target Enzyme | IC50 (µM) | Comparison |

|---|---|---|---|

| 1-cyclohexyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dione | AR | 23.8 ± 4.6 | Comparable to Aminoglutethimide (20.0 ± 2.6) |

| 1-octyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dione | P450(17)α | 18.5 ± 1.9 | Comparable to Ketoconazole (12.1 ± 2.9) |

These findings suggest that the structural modifications in pyrrolidine derivatives can significantly influence their biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrrolidine compounds indicates that modifications in the aniline moiety or the pyrrolidine ring can enhance or diminish biological activity. For instance, the presence of specific functional groups can improve binding affinity to target enzymes or alter pharmacokinetic properties .

Propiedades

IUPAC Name |

1-(anilinomethyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-6-7-11(15)13(10)8-12-9-4-2-1-3-5-9/h1-5,12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCVRSBSNLNDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CNC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.